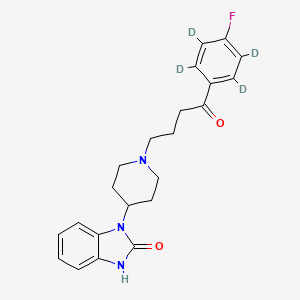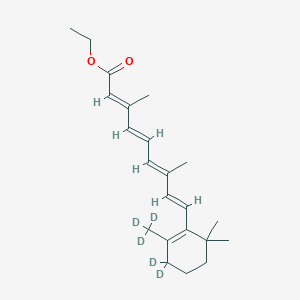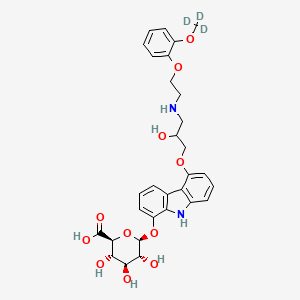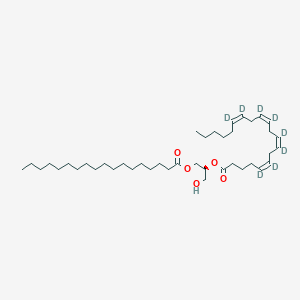
Nitroxoline-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitroxoline-D4, also known as 8-Hydroxy-5-nitroquinoline-D4, is a deuterium-labeled derivative of Nitroxoline. Nitroxoline itself is a hydroxyquinoline antibiotic that has been used for decades, primarily in the treatment of urinary tract infections. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound, providing valuable insights into its behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nitroxoline-D4 involves the nitration of 8-hydroxyquinoline to produce 5-nitroso-8-hydroxyquinoline, which is then oxidized to form Nitroxoline. The deuterium labeling is introduced during the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of Nitroxoline follows a similar route, with the nitration and oxidation steps being scaled up for large-scale production. The use of deuterium in the synthesis requires specialized equipment and conditions to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Nitroxoline-D4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of Nitroxoline, which can be used for further research and development .
Scientific Research Applications
Nitroxoline-D4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Nitroxoline.
Biology: Helps in understanding the interaction of Nitroxoline with biological systems.
Medicine: Used in the development of new antibiotics and studying the resistance mechanisms of bacteria.
Industry: Employed in the production of deuterium-labeled compounds for various applications .
Mechanism of Action
Nitroxoline-D4 exerts its effects primarily through metal ion chelation. It binds to metal ions such as iron and zinc, disrupting the metal homeostasis in bacterial cells. This leads to the inhibition of essential bacterial enzymes and processes, ultimately resulting in bacterial cell death. Additionally, Nitroxoline has been shown to inhibit type 2 methionine aminopeptidase, which is involved in angiogenesis, providing potential anticancer activity .
Comparison with Similar Compounds
Clioquinol: Another hydroxyquinoline derivative with similar antibacterial properties.
Quinolones: A class of antibiotics with a similar mechanism of action but different chemical structures.
8-Hydroxyquinoline: The parent compound of Nitroxoline, used in various applications .
Uniqueness: Nitroxoline-D4’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research and development, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,3,4,7-tetradeuterio-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H/i1D,2D,4D,5D |
InChI Key |
RJIWZDNTCBHXAL-GYABSUSNSA-N |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C(C(=NC2=C1O)[2H])[2H])[2H])[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
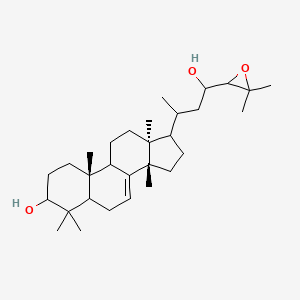

![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)

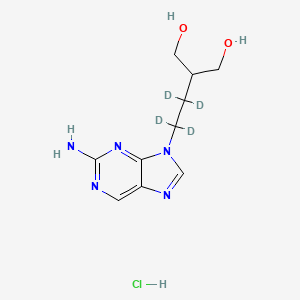

![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)

